Cas no 108869-11-0 (2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-)

2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- structure
108869-11-0 structure
商品名:2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-
CAS番号:108869-11-0
MF:C26H23N3O
メガワット:393.480325937271
CID:1186989

2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- 化学的及び物理的性質

名前と識別子

    • 2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)-
    • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- (9CI)
    • インチ: 1S/C26H23N3O/c1-28-17-19(20-12-6-8-14-23(20)28)16-22-26(30)29(2)24-15-9-7-13-21(24)25(27-22)18-10-4-3-5-11-18/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1
    • InChIKey: ZUNJALSOZNDXCD-JOCHJYFZSA-N
    • ほほえんだ: N1(C)C2=CC=CC=C2C(C2=CC=CC=C2)=N[C@H](CC2C3=C(N(C)C=2)C=CC=C3)C1=O

計算された属性

  • せいみつぶんしりょう: 393.18429

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 629.9±55.0 °C(Predicted)
  • PSA: 37.6
  • 酸性度係数(pKa): 3.81±0.50(Predicted)

2H-1,4-Benzodiazepin-2-one,1,3-dihydro-1-methyl-3-[(1-methyl-1H-indol-3-yl)methyl]-5-phenyl-, (R)- 関連文献

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica